4-Chloro-6-hydrazinyl-5-methylpyrimidine
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Overview
Description
4-Chloro-6-hydrazinyl-5-methylpyrimidine is a pyrimidine derivative with the molecular formula C5H7ClN4. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 4-Chloro-6-hydrazinyl-5-methylpyrimidine typically involves the reaction of 4-chloro-5-methylpyrimidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Chloro-6-hydrazinyl-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Chloro-6-hydrazinyl-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-hydrazinyl-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-Chloro-6-hydrazinyl-5-methylpyrimidine can be compared with other pyrimidine derivatives such as:
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar core structure but different substituents, leading to distinct chemical and biological properties.
4-Chloro-5-methyl-6-hydrazinylpyrimidine: Another closely related compound with slight variations in its chemical structure.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
Molecular Formula |
C5H7ClN4 |
---|---|
Molecular Weight |
158.59 g/mol |
IUPAC Name |
(6-chloro-5-methylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H7ClN4/c1-3-4(6)8-2-9-5(3)10-7/h2H,7H2,1H3,(H,8,9,10) |
InChI Key |
OCQKKFDHCVWZFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1Cl)NN |
Origin of Product |
United States |
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